molecular formula C11H11I B8443829 (5-Iodopent-1-ynyl)benzene

(5-Iodopent-1-ynyl)benzene

Cat. No.: B8443829
M. Wt: 270.11 g/mol
InChI Key: NRCFEBFNTNFAQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Iodopent-1-ynyl)benzene is a useful research compound. Its molecular formula is C11H11I and its molecular weight is 270.11 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H11I

Molecular Weight

270.11 g/mol

IUPAC Name

5-iodopent-1-ynylbenzene

InChI

InChI=1S/C11H11I/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-4,7-8H,2,6,10H2

InChI Key

NRCFEBFNTNFAQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CCCCI

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of THF (200 mL) into reaction flask was added (5-chloropent-1-ynyl)benzene Phenylacetylene (10 g, 97.91 mmol). Then the reaction mixture was cooled to −78° C. in a dry ice bath. nBuLi (95.95 mmol, 38.39 mL) was added dropwise and allowed to react for 0.5 h at −78° C. At −78° C., 1-bromo-3-chloropropane was added. Stirred for 5 hours during which the reaction was allowed to warm up to room temperature. Then reaction was refluxed at 90° C. for 3 hours. The solvent was distilled off, then water (150 mL) and ether (150 mL) was added. The crude product was extracted, ether was distilled off and the resulting crude mixture was dissolved in acetone. Sodium iodide (22.92 mmol, 3.44 g) was added into the solution. The reaction mixture, with reflux condenser attached, was heated to 70° C. for two days. Acetone was distilled off using short path distillation apparatus. Ether (150 mL) and water (150 mL) was added and carried out extraction. Ether was then dried over magnesium sulfate and distilled off resulting in 5.00 g of product (yield 98%). No further purification was carried out. 1H NMR (500 MHz, CDCl3) □2.072 (m, 2H, CH2); 2.605 (t, 2H, CH2); 3.697 (m, 2H, CH2); 7.276 (m, 2H, Phenyl); 7.389 (m, 2H, phenyl); 7.484 (m, 1H, phenyl).
Name
(5-chloropent-1-ynyl)benzene Phenylacetylene
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
38.39 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3.44 g
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five
Yield
98%

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